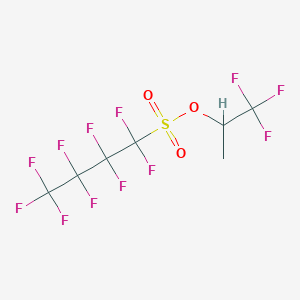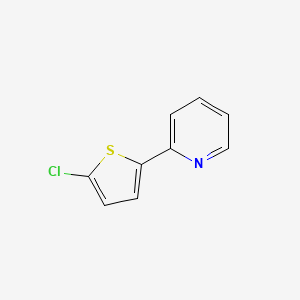![molecular formula C12H14N2O B1355566 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol CAS No. 64368-86-1](/img/structure/B1355566.png)
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol
Descripción general
Descripción
The compound “2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol” is a small-molecule compound . It has been identified as a novel chemotype of potentiators . It is characterized by antioxidant activity combined with the ability to inhibit aldose reductase .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido . The synthesis process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Molecular Structure Analysis
The molecular structure of this compound is described as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . This core is a novel chemotype of potentiators .Chemical Reactions Analysis
The chemical reactions of this compound involve the antagonism of hTRPV1 activation by capsaicin . The structure-activity relationship (SAR) analysis indicates that 2,3,4,9-tetrahydro-1H-pyrido analogues displayed excellent antagonism and showed better potency compared to the corresponding dihydroindole analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a linear formula of C12H14N2O . The compound is a solid at 20°C .Aplicaciones Científicas De Investigación
Pharmacological Properties
Calcium-Antagonist Activity : Some hydrogenated pyrido[4,3-b]indole derivatives, including 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, exhibit calcium-antagonist behavior. This property is significant in the context of neuroprotection and could be relevant for treating conditions related to calcium dysregulation (Ivanov, Afanas'ev, & Bachurin, 2001).
Receptor Activity and Antagonism : Certain 2-substituted derivatives of this compound have shown high activity as antagonists of adrenergic and serotonin receptors. This suggests potential applications in therapies targeting these receptor systems (Ivachtchenko et al., 2013).
Antitumor Activity
- Antineoplastic Properties : Some derivatives have demonstrated promising antitumor activity in vitro and in vivo, indicating their potential as antineoplastic agents. This includes compounds synthesized by modifying 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles with various substituents (Nguyen et al., 1990).
Structural and Synthetic Studies
Crystal Structure Analysis : Investigations into the crystal and molecular structures of various derivatives have been conducted, which is vital for understanding their pharmacological properties and potential applications (Rybakov et al., 2011).
Novel Synthesis Methods : New pathways for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been developed, avoiding the use of toxic intermediates. This is crucial for the safer and more efficient production of these compounds (Kovacikova & Štefek, 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
This compound interacts with its target, the c-Met kinase, by binding to its active site . This interaction results in the inhibition of the kinase’s activity, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The compound this compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to decreased cellular growth and migration .
Result of Action
As a result of its action on the c-Met kinase, this compound has been shown to have high antiproliferative activity . It inhibits the growth of various cancer cell lines in a dose-dependent manner .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to DNA, thereby influencing gene expression. Additionally, it has been shown to inhibit certain enzymes by binding to their active sites, which can lead to changes in metabolic pathways and cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-tumor activities. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo various biotransformation reactions, leading to the formation of metabolites that may have different biological activities. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for example, can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-12-10(7-14)9-6-8(15)2-3-11(9)13-12/h2-3,6,13,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHRJVOENGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208982 | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64368-86-1 | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64368-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)











